Mirfentanil
Mirfentanil
Mirfentanil is a derivative of fentanyl that presents high selectivity for the mu opioid receptor. At lower doses, it antagonizes the analgesic effects of alfentanil and substitutes for naloxone in morphine-treated monkeys; however, it also reverses naloxone-precipitated withdrawal in pigeons trained to discriminate morphine from naloxone. At high doses, it exhibits analgesic activity which is not fully reversed by opioid antagonists, suggesting that the drug has both opioid and non-opioid mechanisms of action.
Brand Name:
Vulcanchem
CAS No.:
117523-47-4
VCID:
VC20818243
InChI:
InChI=1S/C22H24N4O2/c27-22(20-7-4-16-28-20)26(21-17-23-11-12-24-21)19-9-14-25(15-10-19)13-8-18-5-2-1-3-6-18/h1-7,11-12,16-17,19H,8-10,13-15H2
SMILES:
C1CN(CCC1N(C2=NC=CN=C2)C(=O)C3=CC=CO3)CCC4=CC=CC=C4
Molecular Formula:
C22H24N4O2
Molecular Weight:
376.5 g/mol
Mirfentanil
CAS No.: 117523-47-4
Cat. No.: VC20818243
Molecular Formula: C22H24N4O2
Molecular Weight: 376.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Mirfentanil is a derivative of fentanyl that presents high selectivity for the mu opioid receptor. At lower doses, it antagonizes the analgesic effects of alfentanil and substitutes for naloxone in morphine-treated monkeys; however, it also reverses naloxone-precipitated withdrawal in pigeons trained to discriminate morphine from naloxone. At high doses, it exhibits analgesic activity which is not fully reversed by opioid antagonists, suggesting that the drug has both opioid and non-opioid mechanisms of action. |
|---|---|
| CAS No. | 117523-47-4 |
| Molecular Formula | C22H24N4O2 |
| Molecular Weight | 376.5 g/mol |
| IUPAC Name | N-[1-(2-phenylethyl)piperidin-4-yl]-N-pyrazin-2-ylfuran-2-carboxamide |
| Standard InChI | InChI=1S/C22H24N4O2/c27-22(20-7-4-16-28-20)26(21-17-23-11-12-24-21)19-9-14-25(15-10-19)13-8-18-5-2-1-3-6-18/h1-7,11-12,16-17,19H,8-10,13-15H2 |
| Standard InChI Key | BJZZDOLVVLWFHN-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N(C2=NC=CN=C2)C(=O)C3=CC=CO3)CCC4=CC=CC=C4 |
| Canonical SMILES | C1CN(CCC1N(C2=NC=CN=C2)C(=O)C3=CC=CO3)CCC4=CC=CC=C4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator